3-Fluorooxolane-2-carboxylic acid 3-Fluorooxolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2718746-99-5
VCID: VC18174871
InChI: InChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
SMILES:
Molecular Formula: C5H7FO3
Molecular Weight: 134.11 g/mol

3-Fluorooxolane-2-carboxylic acid

CAS No.: 2718746-99-5

Cat. No.: VC18174871

Molecular Formula: C5H7FO3

Molecular Weight: 134.11 g/mol

* For research use only. Not for human or veterinary use.

3-Fluorooxolane-2-carboxylic acid - 2718746-99-5

Specification

CAS No. 2718746-99-5
Molecular Formula C5H7FO3
Molecular Weight 134.11 g/mol
IUPAC Name 3-fluorooxolane-2-carboxylic acid
Standard InChI InChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
Standard InChI Key BYABGDUKTMCJLW-UHFFFAOYSA-N
Canonical SMILES C1COC(C1F)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

3-Fluorooxolane-2-carboxylic acid belongs to the class of fluorinated oxolane carboxylic acids. Its core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted with:

  • A fluorine atom at the 3-position

  • A carboxylic acid group (-COOH) at the 2-position

The IUPAC name, 3-fluorooxolane-2-carboxylic acid, unambiguously defines this configuration .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC5H7FO3C_5H_7FO_3
Molecular weight134.11 g/mol
SMILESC1COC(C1F)C(=O)O
InChIKeyBYABGDUKTMCJLW-UHFFFAOYSA-N
CAS Registry Number2718746-99-5
SupplierPurityPrice Range (USD)Package Size
Enamine Ltd90%74–1111–20 mg
FCH Group90%74–1111–20 mg
UORSY90%74–1111–20 mg

Data aggregated from supplier catalogs .

Physicochemical Properties

Predicted Physicochemical Parameters

Computational models provide insights into key properties:

Table 3: Predicted Physicochemical Profile

PropertyValueMethod/Source
LogP (Partition coeff.)-0.02ChemAxon Prediction
Polar Surface Area47 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry predictions for common adducts:

Table 4: CCS Values by Adduct Type

Adductm/zCCS (Ų)
[M+H]+135.04520126.1
[M+Na]+157.02714134.5
[M-H]-133.03064125.5

Data from PubChem collision cross-section modeling .

Critical Research Gaps

  • Synthetic Methodology: No optimized routes reported

  • Crystallographic Data: Absence of X-ray or NMR crystal structures

  • Biological Screening: Untested against disease models or cellular targets

  • Toxicological Profile: Safety data completely lacking

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